BAlq Exhibits a 0.52 eV Higher LUMO Than Alq3, Decisively Improving Hole-Blocking with Quantified Trade-Off in Electron Injection
BAlq possesses a LUMO of −2.58 eV versus −3.1 eV for Alq3, a difference of +0.52 eV [1]. This higher LUMO raises the barrier for electron injection from the cathode into the BAlq layer, which simultaneously suppresses electron leakage into the hole-transport layer and reduces exciton quenching at the cathode interface. The trade-off is quantified in bilayer devices: the photoluminescence (PL) intensity of BAlq is stronger than that of Alq3, but the electroluminescence (EL) performance of a pure BAlq LED is poorer than that of an Alq3 LED precisely because of the lower electron injection [2]. Inserting an Alq3 electron-injection layer recovers EL performance, confirming that the hole-blocking advantage is intrinsic to BAlq’s elevated LUMO.
| Evidence Dimension | LUMO energy level (hole-blocking capability) and resultant EL performance |
|---|---|
| Target Compound Data | LUMO = −2.58 eV; PL intensity stronger than Alq3 |
| Comparator Or Baseline | Alq3: LUMO = −3.1 eV; PL intensity weaker; pure Alq3 LED EL performance stronger |
| Quantified Difference | ΔLUMO = +0.52 eV; BAlq pure LED EL < Alq3 LED EL (qualitative but consistently reported across devices) |
| Conditions | Vacuum-deposited bilayer OLEDs; PL measured on thin films; EL measured in ITO/α-NPD/BAlq(LiF/Al) or ITO/α-NPD/Alq3(LiF/Al) structures [2] |
Why This Matters
A user who requires strong exciton confinement for blue or phosphorescent emission without introducing a separate hole-blocking layer should choose BAlq over Alq3, accepting a slightly higher driving voltage that can be mitigated by a thin electron-injection interlayer.
- [1] Table 1. HOMO, LUMO, mobility values for OLED materials. Molecules 2015, 20, 13005. (PMC6332251). View Source
- [2] Electroluminescent Properties of Organic Light-Emitting Diodes with Blue-Emitting Alq. J. Photopolym. Sci. Technol. 2004, 17, 301–306. View Source
